

"Neuroprotective agent 3" molecular structure and chemical properties

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Compound of Interest

Compound Name: Neuroprotective agent 3

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A-Technical-Guide-to-Neuroprotective-Agent-3-(NA-3)

-An-In-depth-Analysis-of-Its-Molecular-Structure,-Chemical-Properties,-and-Mechanism-of-Action

-Introduction

Neurodegenerative-diseases-represent-a-growing-global-health-challenge,-necessitating-the-urgent-development-of-effective-therapeutic-agents.-Neuroprotective-Agent-3-(NA-3)-is-a-novel-synthetic-chalcone-derivative-that-has-demonstrated-significant-potential-in-preclinical-models-of-neurodegeneration.-Chalcones,-belonging-to-the-flavonoid-family,-are-recognized-for-their-diverse-pharmacological-activities,-including-anti-inflammatory,-antioxidant,-and-anticancer-properties.[1][2] NA-3-has-been-specifically-engineered-to-enhance-its-neuroprotective-efficacy-by-modulating-key-signaling-pathways-involved-in-cellular-defense-against-oxidative-stress-and-inflammation.

This-technical-guide-provides-a-comprehensive-overview-of-the-molecular-structure,-chemical-properties,-and-proposed-mechanism-of-action-of-NA-3.-It-is-intended-for-researchers,-scientists,-and-drug-development-professionals-engaged-in-the-field-of-neuropharmacology.

-Molecular-Structure-and-Chemical-Properties

NA-3 is a synthetic chalcone with the chemical name (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Its structure is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system, a common feature of chalcones responsible for their biological activity.[3]

-Table 1:-Chemical Properties of NA-3

Property	Value
Molecular Formula	C16H14O3
Molecular Weight	254.28 g/mol
IUPAC Name	(2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Appearance	Pale-yellow solid[4]
Melting Point	185-188 °C
Solubility	Soluble in DMSO and ethanol; insoluble in water
LogP	3.2
pKa	8.5

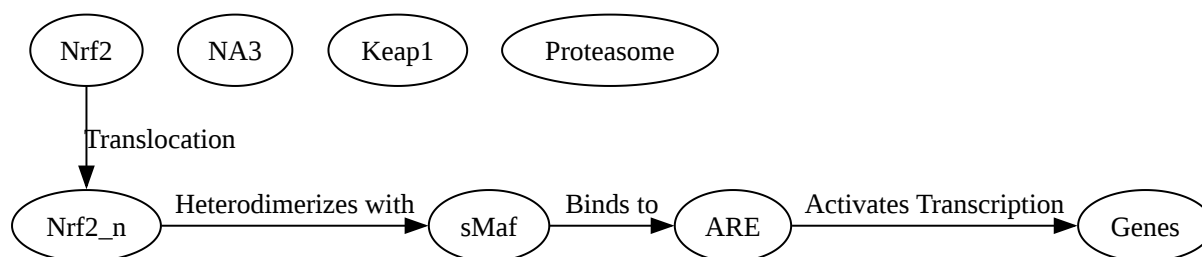
-Mechanism of Action:-Nrf2-ARE-Signaling Pathway

The primary neuroprotective mechanism of NA-3 is attributed to its potent activation of the Nuclear factor-erythroid 2-related factor-2 (Nrf2)-antioxidant response element (ARE)-signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress, a key pathological feature of many neurodegenerative diseases.[5][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein-1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. NA-3, being an electrophilic chalcone, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the ARE in the promoter regions of various cytoprotective genes.[8]

Activation-of-the-Nrf2-ARE-pathway-by-NA-3-upregulates-the-expression-of-a-suite-of-antioxidant-and-detoxifying-enzymes,-including:

- Heme-oxygenase-1-(HO-1):-Catalyzes-the-degradation-of-heme-into-biliverdin,-iron,-and-carbon-monoxide,-all-of-which-have-cytoprotective-properties.
- NAD(P)H:quinone-oxidoreductase-1-(NQO1):-A-detoxifying-enzyme-that-catalyzes-the-two-electron-reduction-of-quinones,-preventing-the-generation-of-reactive-oxygen-species-(ROS).
- Glutamate-cysteine-ligase-(GCL):-The-rate-limiting-enzyme-in-the-synthesis-of-glutathione-(GSH),-a-major-intracellular-antioxidant.
- Superoxide-dismutase-(SOD)-and-Catalase-(CAT):-Enzymes-that-catalyze-the-dismutation-of-superoxide-radicals-and-the-decomposition-of-hydrogen-peroxide,-respectively.[7]



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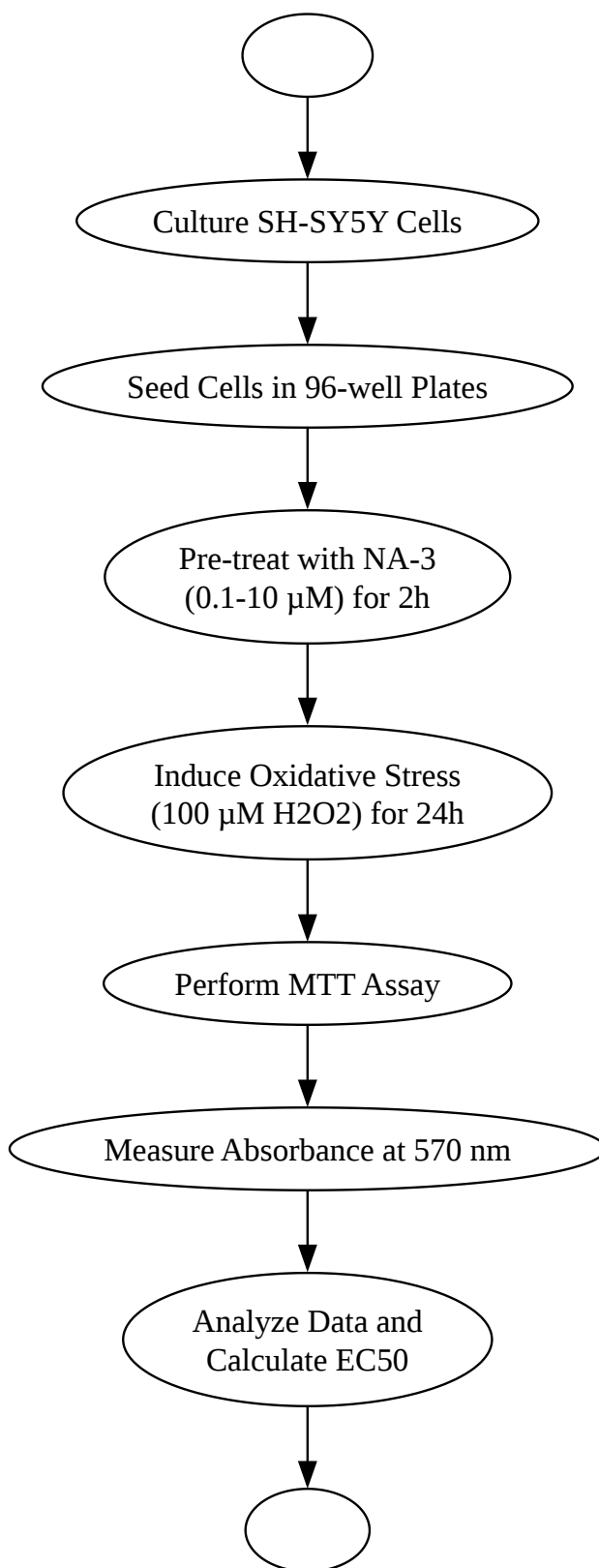
-Experimental-Protocols

The-neuroprotective-effects-of-NA-3-have-been-evaluated-using-a-combination-of-in-vitro-and-in-vivo-experimental-models.[9][10]

-In-Vitro-Neuroprotection-Assay

This-assay-evaluates-the-ability-of-NA-3-to-protect-neuronal-cells-from-oxidative-stress-induced-cell-death.

- Cell-Culture:-Human-neuroblastoma-SH-SY5Y-cells-are-cultured-in-Dulbecco's-Modified-Eagle-Medium-(DMEM)-supplemented-with-10%-fetal-bovine-serum-(FBS)-and-1%-penicillin-streptomycin-at-37°C-in-a-humidified-atmosphere-of-5%-CO₂.
- Treatment:-Cells-are-seeded-in-96-well-plates-and-allowed-to-adhere-overnight.-Subsequently,-cells-are-pre-treated-with-varying-concentrations-of-NA-3-(0.1-10-μM)-for-2-hours.
- Induction-of-Oxidative-Stress:-Oxidative-stress-is-induced-by-adding-100-μM-of-hydrogen-peroxide-(H₂O₂)-to-the-culture-medium-for-24-hours.
- Cell-Viability-Assessment:-Cell-viability-is-assessed-using-the-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-assay.-The-absorbance-is-measured-at-570-nm-using-a-microplate-reader.
- Data-Analysis:-Cell-viability-is-expressed-as-a-percentage-of-the-untreated-control.-The-EC₅₀-value-(the-concentration-of-NA-3-that-provides-50%-protection)-is-calculated.



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-Quantitative-PCR-(qPCR)-for-Nrf2-Target-Gene-Expression

This protocol quantifies the upregulation of Nrf2 target genes in response to NA-3 treatment.

- **Cell Treatment and RNA Extraction:** SH-SY5Y cells are treated with NA-3 (1 μ M) for 6 hours. Total RNA is extracted using a commercially available RNA extraction kit.
- **cDNA Synthesis:** Complementary DNA (cDNA) is synthesized from 1 μ g of total RNA using a reverse transcription kit.
- **qPCR:** Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for HO-1, NQO1, and GCL. GAPDH is used as the housekeeping gene for normalization.
- **Data Analysis:** The relative gene expression is calculated using the $2^{-\Delta\Delta C_t}$ method.

Table 2: In-Vitro Efficacy of NA-3

Parameter	Result
Neuroprotection-EC50-(H2O2-model)	1.2 \pm 0.2 μ M
HO-1-mRNA-Fold-Induction-(1 μ M)	8.5 \pm 1.1
NQO1-mRNA-Fold-Induction-(1 μ M)	6.2 \pm 0.8
GCL-mRNA-Fold-Induction-(1 μ M)	4.9 \pm 0.6

Conclusion

Neuroprotective Agent-3 (NA-3) is a promising novel chalcone derivative with potent neuroprotective properties. Its mechanism of action is centered on the robust activation of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress. The data presented in this technical guide demonstrate the ability of NA-3 to protect neuronal cells from oxidative damage and upregulate the expression of cytoprotective genes. These findings support the further development of NA-3 as a potential therapeutic agent for the treatment of neurodegenerative diseases.

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